molecular formula C23H20N4O4S B2418467 N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714257-26-8

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2418467
CAS No.: 714257-26-8
M. Wt: 448.5
InChI Key: VJLVUKRCHOGJAD-UHFFFAOYSA-N
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Description

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pro-apoptotic Effects

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is part of a class of compounds bearing the sulfonamide fragment, which have shown significant in vitro anti-cancer activity. These compounds, including similar sulfonamide derivatives, have been synthesized and tested against various cancer cell lines. They have demonstrated the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. This apoptotic induction is likely mediated through the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).

Structural Aspects and Properties

The structural aspects and properties of compounds related to this compound have been investigated, particularly focusing on salt and inclusion compounds of 8-hydroxyquinoline based amides. These studies have revealed insights into the formation of gels and crystalline solids under specific conditions, highlighting the complex interplay between molecular structure and reaction conditions. The research on these structural aspects can inform the development of new materials with potential applications in pharmaceuticals and materials science (Karmakar et al., 2007).

Tubulin Polymerization Inhibition

Research on quinoxaline derivatives, including those structurally related to this compound, has identified potent inhibitors of tubulin polymerization. These compounds have been shown to exhibit remarkable antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis, thus presenting a promising approach for cancer therapy. Their ability to arrest the cell cycle at the G2/M phase further underscores their potential as therapeutic agents (Srikanth et al., 2016).

Antibacterial Activity

Quinoxaline sulfonamides, including compounds similar to this compound, have been synthesized and evaluated for their antibacterial activities. These studies highlight the potential of quinoxaline sulfonamides as effective antibacterial agents against various bacterial strains, pointing towards their applicability in addressing antimicrobial resistance (Alavi et al., 2017).

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLVUKRCHOGJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.